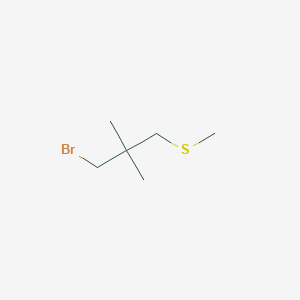

(3-Bromo-2,2-dimethylpropyl)(methyl)sulfane

Description

(3-Bromo-2,2-dimethylpropyl)(methyl)sulfane is a branched alkyl sulfide characterized by a sulfur atom bonded to a methyl group and a 3-bromo-2,2-dimethylpropyl substituent. The steric hindrance imparted by the two methyl groups at the C2 position and the bromine atom at the C3 position significantly influences its reactivity and stability. This compound is primarily synthesized via nucleophilic substitution reactions involving 1,3-dibromo-2,2-dimethylpropane and methyl thiolate (CH₃S⁻) under controlled conditions . Its structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of cyclopropane derivatives and functionalized naphthoquinones .

Properties

IUPAC Name |

1-bromo-2,2-dimethyl-3-methylsulfanylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrS/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXYGWUFHJPJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CSC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,2-dimethylpropyl)(methyl)sulfane typically involves the reaction of 3-bromo-2,2-dimethylpropyl chloride with sodium methylsulfide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of (3-Bromo-2,2-dimethylpropyl)(methyl)sulfane may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

Substitution Reactions: (3-Bromo-2,2-dimethylpropyl)(methyl)sulfane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation Reactions: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide in aqueous or organic solvents, m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

Substitution: Depending on the nucleophile, products such as 3-hydroxy-2,2-dimethylpropyl(methyl)sulfane, 3-cyano-2,2-dimethylpropyl(methyl)sulfane, or 3-amino-2,2-dimethylpropyl(methyl)sulfane.

Oxidation: 3-Bromo-2,2-dimethylpropyl(methyl)sulfoxide or 3-Bromo-2,2-dimethylpropyl(methyl)sulfone.

Reduction: 3-Bromo-2,2-dimethylpropyl(methyl)thiol.

Scientific Research Applications

(3-Bromo-2,2-dimethylpropyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-2,2-dimethylpropyl)(methyl)sulfane involves its interaction with specific molecular targets. The bromine atom and sulfane group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to biological effects such as enzyme inhibition or DNA damage.

Comparison with Similar Compounds

Structural Analogues: Halide and Substituent Variations

The reactivity and applications of (3-bromo-2,2-dimethylpropyl)(methyl)sulfane can be contextualized by comparing it with structurally related sulfides:

Key Observations :

- Halide Effects : Bromine’s superior leaving group ability (compared to chlorine) results in higher yields in nucleophilic substitutions .

- Steric Effects : The 2,2-dimethyl group impedes bimolecular substitution (SN2) but favors elimination or intramolecular cyclization under basic conditions .

- Electronic Effects : Aryl substituents (e.g., phenyl) enhance stability via resonance but reduce sulfur’s nucleophilicity compared to alkyl groups like methyl .

Reactivity in Substitution and Elimination

(3-Bromo-2,2-dimethylpropyl)(methyl)sulfane exhibits distinct behavior in substitution reactions:

- Substitution: Reacts with thiolates (e.g., PhS⁻) to form bis-substituted products (e.g., 2,2-dimethyl-1,3-bis(phenylthio)propane) in ethanol under reflux (74% yield after 52 hours) .

- Elimination : Under strongly basic conditions (e.g., tert-BuOK in DMSO), the bromine atom and β-hydrogen may undergo dehydrohalogenation to form cyclopropane derivatives (e.g., aryl cyclopropyl sulfides) .

Mechanistic Divergence :

- Steric Hindrance: The 2,2-dimethyl group forces nucleophiles to approach from less hindered positions, favoring mono-substitution initially .

- Base Sensitivity : Strong bases promote elimination over substitution, a trend absent in less hindered analogues like (3-bromo-2-methylpropyl)(methyl)sulfane .

Stability and Physical Properties

While explicit data on physical properties (e.g., melting point, solubility) are absent in the provided evidence, inferences can be made:

- Thermal Stability : The bromine atom and branched structure likely increase boiling point compared to chloro or linear analogues.

- Hydrophobicity : The 2,2-dimethylpropyl group enhances lipophilicity, favoring solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.